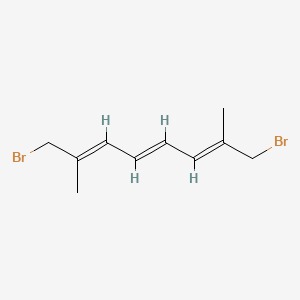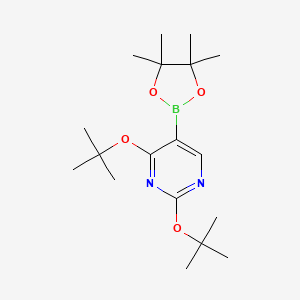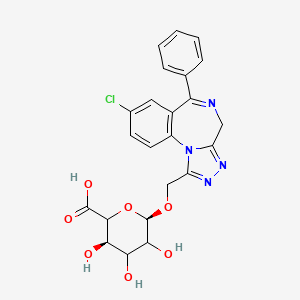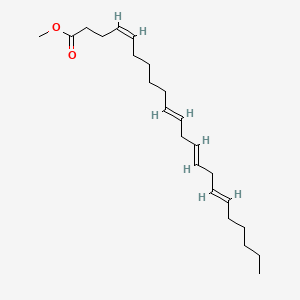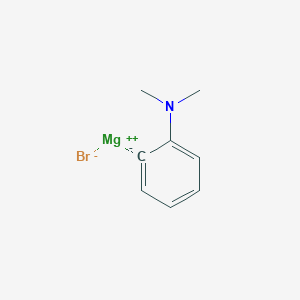![molecular formula C17H23N4Na2O11P B13410253 disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It serves as a coenzyme for various oxidative enzymes, including NADH dehydrogenase, and is the principal form in which riboflavin is found in cells and tissues . This compound plays a crucial role in biological redox reactions and is essential for cellular energy production.
準備方法
Synthetic Routes and Reaction Conditions: Riboflavin-5’-phosphate sodium salt dihydrate can be synthesized through the phosphorylation of riboflavin. The process involves the reaction of riboflavin with phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid in the presence of a base like pyridine . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of riboflavin-5’-phosphate sodium salt dihydrate involves large-scale fermentation processes using genetically modified microorganisms, such as Bacillus subtilis, which are capable of overproducing riboflavin. The riboflavin is then extracted and purified, followed by chemical phosphorylation to produce the desired compound .
化学反応の分析
Types of Reactions: Riboflavin-5’-phosphate sodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form riboflavin-5’-phosphate oxide.
Reduction: It can be reduced to form riboflavin-5’-phosphate hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Riboflavin-5’-phosphate oxide.
Reduction: Riboflavin-5’-phosphate hydroquinone.
Substitution: Various substituted riboflavin-5’-phosphate derivatives.
科学的研究の応用
Riboflavin-5’-phosphate sodium salt dihydrate has a wide range of applications in scientific research:
作用機序
Riboflavin-5’-phosphate sodium salt dihydrate exerts its effects by acting as a coenzyme for various oxidative enzymes. It participates in redox reactions by accepting and donating electrons, thus facilitating the conversion of nutrients into energy. The compound targets enzymes such as NADH dehydrogenase, nitric oxide synthase, and nitrilotriacetate monooxygenase, which are involved in critical metabolic pathways .
類似化合物との比較
Riboflavin (Vitamin B2): The parent compound from which riboflavin-5’-phosphate sodium salt dihydrate is derived.
Flavin Adenine Dinucleotide (FAD): Another coenzyme derived from riboflavin, involved in redox reactions.
Riboflavin-5’-monophosphate sodium salt hydrate: A closely related compound with similar properties and applications.
Uniqueness: Riboflavin-5’-phosphate sodium salt dihydrate is unique due to its high solubility in water and its ability to act as a coenzyme for a broader range of oxidative enzymes compared to its analogs. Its stability and ease of incorporation into various biochemical assays make it a valuable tool in scientific research .
特性
分子式 |
C17H23N4Na2O11P |
|---|---|
分子量 |
536.3 g/mol |
IUPAC名 |
disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate |
InChI |
InChI=1S/C17H21N4O9P.2Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;;2*1H2/q;2*+1;;/p-2/t11-,12+,14-;;;;/m1..../s1 |
InChIキー |
NUFXYTCMWNHAMY-PSGMAJIPSA-L |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O.O.O.[Na+].[Na+] |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])[O-])O)O)O.O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


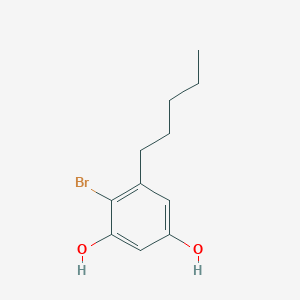
![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)


![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
